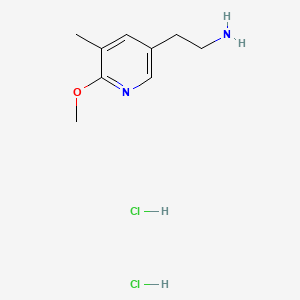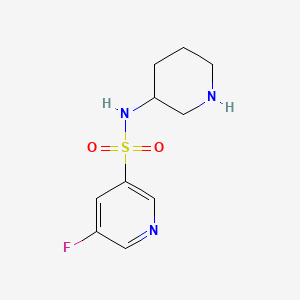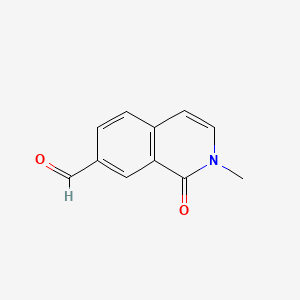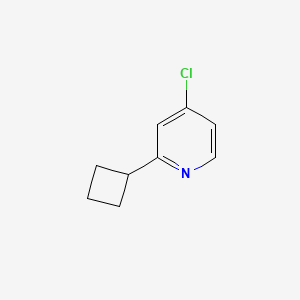
2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is a heterocyclic compound that falls under the category of pyridines .
Molecular Structure Analysis
The molecular structure of “2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride” consists of a pyridine ring with a methoxy group and a methyl group attached to it . The exact mass of the compound is 238.063965 Da .Scientific Research Applications
Catalysis and Organic Synthesis
- Palladium Complexes as Catalysts : Palladium complexes derived from similar iminopyridine ligands have been investigated for their catalytic activities in ethylene dimerization. These studies reveal the potential of such complexes, including those that might be formed with 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine, in catalyzing significant industrial reactions, offering insights into the design of more efficient and selective catalysts for polymerization and other synthetic processes (Nyamato et al., 2015).
Material Science and Engineering
- Complex Synthesis and Characterization : The synthesis and characterization of palladium(II) complexes with pyridylimine ligands, which share structural similarities with the targeted compound, highlight their utility in material science. These complexes have been explored for methoxycarbonylation of olefins, indicating the potential application of similar compounds in creating materials with specific properties (Zulu et al., 2020).
Biomedical Research
- Antimicrobial and Antidiabetic Studies : Schiff bases synthesized from structurally related compounds have shown promising results in in vitro antimicrobial and antidiabetic studies, suggesting that compounds like 2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine could also exhibit similar biological activities. These findings could pave the way for the development of new drugs or therapeutic agents (G et al., 2023).
Chemistry of Ligand Design
- Co-crystal Formation : Research on the condensation reactions of similar pyridine derivatives has led to the synthesis of co-crystals with potential applications in designing new materials with desirable physical and chemical properties. Such studies are essential for the development of novel ligands and catalysts in organic synthesis (Percino et al., 2007).
properties
IUPAC Name |
2-(6-methoxy-5-methylpyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-7-5-8(3-4-10)6-11-9(7)12-2;;/h5-6H,3-4,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBNKDRTNWNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-5-methylpyridin-3-yl)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)





![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
